molecular formula C16H31BF4N2 B1463542 1-Dodecyl-3-methylimidazolium tetrafluoroborate CAS No. 244193-59-7

1-Dodecyl-3-methylimidazolium tetrafluoroborate

Cat. No. B1463542
M. Wt: 338.2 g/mol
InChI Key: DXBLSHGDRZIBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dodecyl-3-methylimidazolium tetrafluoroborate is an organic tetrafluoroborate salt . It is an ionic liquid that can be used as a clathrate hydrate crystal inhibitor in drilling fluid and a microextraction solvent in the determination of synthetic dyes in foods and cosmetics .


Synthesis Analysis

The ionic liquid 1-dodecyl-3-methylimidazolium tetrafluoroborate and its inclusion complex with β-cyclodextrin (β-CD) in a molar ratio of 1:1 have been synthesized . The formation of this complex was confirmed by FT-IR analysis, 1H NMR analysis, and differential scanning calorimetry data .


Molecular Structure Analysis

The molecular formula of 1-Dodecyl-3-methylimidazolium tetrafluoroborate is C16H31BF4N2 . The InChI code is 1S/C16H31N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3,4)5/h14-16H,3-13H2,1-2H3;/q+1;-1 .


Chemical Reactions Analysis

1-Dodecyl-3-methylimidazolium tetrafluoroborate has been used in the formation of an inclusion complex with β-cyclodextrin (β-CD) . It has also been used in the modification of the buried interface of perovskite solar cells .


Physical And Chemical Properties Analysis

1-Dodecyl-3-methylimidazolium tetrafluoroborate is a white to light yellow solid or liquid . It has a molecular weight of 338.24 .

Scientific Research Applications

  • Micellization in Aqueous Solutions : 1-Dodecyl-3-methylimidazolium tetrafluoroborate (C12mimBF4) is part of a group of surfactant-like ionic liquids studied for their micellization behaviors in water. These studies, conducted through methods like conductivity measurement and fluorescence quenching, revealed that C12mimBF4 forms micelles, and its critical micelle concentration decreases with increased alkyl chain length (Wei et al., 2014).

  • Pressure-Induced Ionic Liquid Crystal : The phase behavior of C12mimBF4 under high pressure (up to 2.0 GPa) at 80.0 °C has been explored. Studies using Raman spectroscopy and polarized optical microscopy suggest that under compression, C12mimBF4 may undergo phase transitions, indicating the formation of an ionic liquid crystal phase (Zhu et al., 2017).

  • Interactions with Triton X-100 : Research on the interaction between C12mimBF4 and Triton X-100 in aqueous solutions has been conducted. The presence of C12mimBF4 was found to increase the critical micelle concentration of Triton X-100, indicating a complex interaction between these substances (Zhang et al., 2010).

  • Characterization of Liquid Crystalline Phases : The formation of hexagonal liquid crystalline phases in mixtures containing C12mimBF4 has been studied using methods like polarized optical microscopy and small-angle X-ray scattering. These studies help understand the structural parameters and aggregation behavior of such phases (Wu et al., 2009).

  • Comparison of Ionic Liquid Crystal Phases : Molecular dynamics simulations have been used to compare ionic liquid crystals, including C12mimBF4, with other salts. This comparison provided insights into the stability and energetic contributions of different ionic liquid crystals (Saielli, 2020).

  • Application in Acetone Sensors : The role of C12mimBF4 in the synthesis of α-Fe2O3 mesoporous nanospheres, which are used in acetone sensors, has been explored. This research highlighted the significance of C12mimBF4 in controlling the microstructure and morphology of these nanospheres, enhancing their gas sensing properties (Wang et al., 2017).

  • Aggregation Behavior in Different Environments : The aggregation behavior of C12mimBF4 and similar ionic liquids in ethylammonium nitrate has been investigated. This study revealed the influence of alkyl chain length and counterions on micelle formation and surface properties (Shi & Zheng, 2012).

  • Formation of Microemulsions : C12mimBF4 has been used in the preparation and characterization of microemulsions with ionic liquid as nano-sized polar domains. Such microemulsions have potential applications in various fields (Gao et al., 2004).

  • Antimicrobial Activity and Toxicity : A study on the antimicrobial activity of C12mimBF4 and its complex with β-cyclodextrin showed significant antimicrobial properties against various microorganisms. It also provided insights into its toxicity and potential applications (Hodyna et al., 2016).

Safety And Hazards

This compound should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

1-dodecyl-3-methylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3,4)5/h14-16H,3-13H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBLSHGDRZIBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCCCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049253
Record name 1-Dodecyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecyl-3-methylimidazolium tetrafluoroborate

CAS RN

244193-59-7
Record name 1-Dodecyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecyl-3-methylimidazolium tetrafluoroborate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3HJX2AF8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dodecyl-3-methylimidazolium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
1-Dodecyl-3-methylimidazolium tetrafluoroborate
Reactant of Route 3
Reactant of Route 3
1-Dodecyl-3-methylimidazolium tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
1-Dodecyl-3-methylimidazolium tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
1-Dodecyl-3-methylimidazolium tetrafluoroborate
Reactant of Route 6
Reactant of Route 6
1-Dodecyl-3-methylimidazolium tetrafluoroborate

Citations

For This Compound
248
Citations
S Zhang, Y Gao, B Dong, L Zheng - Colloids and Surfaces A …, 2010 - Elsevier
… In this work, we investigated the interaction of long-chain ionic liquid 1-dodecyl-3-methylimidazolium tetrafluoroborate ([C 12 mim][BF 4 ]) and Triton X-100 in aqueous solution by …
Number of citations: 71 www.sciencedirect.com
D Hodyna, JF Bardeau, L Metelytsia, S Riabov… - Chemical Engineering …, 2016 - Elsevier
… Water immiscible ionic liquid 1-dodecyl-3-methylimidazolium tetrafluoroborate (DMIM-BF 4 ) and its inclusion complex with β-cyclodextrin (β-CD) in molar ratio 1:1 have been …
Number of citations: 38 www.sciencedirect.com
X Zhu, H Li, Z Wang, C Yuan, P Zhu, L Su, K Yang… - RSC …, 2017 - pubs.rsc.org
The phase behaviors of 1-dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIM][BF4]) had been investigated by means of Raman spectroscopy and polarized optical microscopy …
Number of citations: 5 pubs.rsc.org
Y Wei, F Wang, Z Zhang, C Ren… - Journal of Chemical & …, 2014 - ACS Publications
… Three surfactant-like ionic liquids, 1-dodecyl-3-methylimidazolium tetrafluoroborate (C 12 mimBF 4 ), 1-tetradecyl-3-methylimidazolium tetrafluoroborate (C 14 mimBF 4 ), and 1-…
Number of citations: 53 pubs.acs.org
S Rogalsky, K Fatyeyeva, L Lyoshina… - Journal of Applied …, 2014 - Wiley Online Library
… tetrafluoroborate, 1-heptyl-3-methylimidazolium tetrafluoroborate, 1-octyl-3-methylimidazolium tetrafluoroborate and 1-dodecyl-3-methylimidazolium tetrafluoroborate have been …
Number of citations: 20 onlinelibrary.wiley.com
R Sadeghi, R Golabiazar - Journal of Chemical & Engineering …, 2015 - ACS Publications
… electrolytes with different anions (Cl – , Br – , I – ) on the surface activity of 1-dodecyl-3-methylimidazolium bromide ([C 12 mim][Br]) and 1-dodecyl-3-methylimidazolium tetrafluoroborate …
Number of citations: 20 pubs.acs.org
O Naderi, R Sadeghi - Journal of Molecular Liquids, 2019 - Elsevier
… Surface adsorption, micelle formation as well as the effect of sodium halides on the surface activity of [C 10 mim]Br, [C 12 mim]Br and 1‑dodecyl‑3‑methylimidazolium tetrafluoroborate ([…
Number of citations: 21 www.sciencedirect.com
G Saielli - Crystals, 2020 - go.gale.com
… In this paper we have compared two ionic liquid crystal systems, 1- dodecyl-3-methylimidazolium tetrafluoroborate ([[C.sub.12][C.sub.1]im][[BF.sub.4]]) and 1-dodecyl-3- …
Number of citations: 0 go.gale.com
J Jiao, Y Zhang, L Fang, L Yu, L Sun, R Wang… - Journal of colloid and …, 2013 - Elsevier
… electrolytes with different anions (Cl − , Br − , I − ) on the surface activity of 1-dodecyl-3-methylimidazolium bromide ([C 12 mim]Br) and 1-dodecyl-3-methylimidazolium tetrafluoroborate ([…
Number of citations: 49 www.sciencedirect.com
G Saielli - Crystals, 2020 - mdpi.com
… In this paper we have compared two ionic liquid crystal systems, 1-dodecyl-3-methylimidazolium tetrafluoroborate ([C 12 C 1 im][BF 4 ]) and 1-dodecyl-3-methylimidazolium chloride ([C …
Number of citations: 7 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.